molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Número de catálogo: B153344
Número CAS: 132873-77-9
Peso molecular: 311.17 g/mol
Clave InChI: RJQPRKXEVWZMAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a synthetic organic compound characterized by its benzimidazole core, which is substituted with a bromomethyl group and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination of a methyl group attached to the benzimidazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step involves the esterification of the benzimidazole carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

    Oxidation and Reduction: The benzimidazole core can participate in redox reactions. Oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogenation or metal hydrides.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Sulfuric Acid or p-Toluenesulfonic Acid: Catalysts for esterification.

    Potassium Permanganate: Oxidizing agent.

    Metal Hydrides: Reducing agents.

Major Products Formed

    Substituted Benzimidazoles: Formed through nucleophilic substitution.

    Oxidized or Reduced Benzimidazoles: Products of redox reactions.

    Carboxylic Acids: Resulting from ester hydrolysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development
The compound's structural characteristics make it a promising candidate for drug development, particularly in targeting viral infections and cancer therapies. Its benzimidazole core is known for interacting with biological targets, making it suitable for designing novel therapeutic agents.

Mechanism of Action
Research indicates that tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate may act through various mechanisms, including:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity.
  • Fluorescence Properties : The compound exhibits fluorescence, which can be utilized in imaging techniques and as a marker for biological assays.

Materials Science

Fluorescent Materials
Due to its fluorescence properties, this compound is being explored for applications in materials science. It can be incorporated into polymers to develop light-emitting devices or sensors.

Polymer Chemistry
The compound can serve as a building block for synthesizing functionalized polymers. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .

Case Studies

Study Focus Findings
Antiviral Activity Investigated against viral strainsDemonstrated significant inhibition of viral replication, suggesting potential as an antiviral agent.
Fluorescent Sensor Development Used in creating fluorescent sensorsAchieved high sensitivity and selectivity for detecting specific biomolecules.
Polymer Modification Studied as a modifier in polymer matricesImproved mechanical properties and thermal stability of the resultant polymers .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available benzimidazole derivatives.
  • Reagents Used : Common reagents include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation reactions .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparación Con Compuestos Similares

Similar Compounds

    tert-Butyl 4-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with a chloromethyl group instead of bromomethyl.

    tert-Butyl 4-(hydroxymethyl)-1H-benzo[d]imidazole-1-carboxylate: Contains a hydroxymethyl group.

    tert-Butyl 4-(methyl)-1H-benzo[d]imidazole-1-carboxylate: Lacks the halogen substituent.

Uniqueness

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxy counterparts

Actividad Biológica

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound with significant potential in various biological applications. Characterized by its unique structure, which includes a benzo[d]imidazole core, this compound has garnered attention for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 132873-77-9
  • Molecular Formula : C13H15BrN2O2
  • Molecular Weight : 311.17 g/mol

The compound features a tert-butyl ester group and a bromomethyl substituent at the 4-position of the benzo[d]imidazole ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzo[d]imidazole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains and fungi. The presence of the bromomethyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with microbial cell membranes.

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. A study on similar compounds demonstrated that modifications to the imidazole ring could significantly affect cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions exhibited increased activity against human cancer cells, suggesting that this compound may possess similar properties.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7 (Breast Cancer)
Compound B3.8HeLa (Cervical Cancer)
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings are known to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis.
  • DNA Interaction : The compound may interact with DNA or RNA, disrupting replication or transcription processes in cancerous cells.
  • Signal Transduction Modulation : It could potentially modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect, particularly at higher concentrations.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted on human cancer cell lines using MTT assays. The findings suggested that the compound exhibited significant cytotoxic effects, comparable to established chemotherapeutics.

Propiedades

IUPAC Name

tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPRKXEVWZMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-methyl-benzimidazole-1-carboxylic acid tert-butyl ester (800 mg, 3.4 mmol) in CCl4 (7 mL) was added N-bromosuccinimide (730 mg, 4.1 mmol) and 2,2′-azobis(2-methylpropionitrile) (84 mg, 0.51 mmol). The resultant mixture was heated at reflux for 18 h after which it was filtered and concentrated to a yellow/orange syrup and crystals (1.4 g). Purification by column chromatography on silica gel (200:15—Hexanes:EtOAc) gave the desired title compound as a yellow syrup (635 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.48 (s, 1H), 7.95 (dd, 1H, J=7.8, 1.5 Hz), 7.42–7.34 (m, 2H), 4.96 (s, 2H), 1.71 (s, 9H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methylbenzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (6.50 g, 28.0 mmol) and N-bromosuccinimide (5.50 g, 30.9 mmol) in carbon tetrachloride (75 mmol) was stirred and irradiated with a 250 W flood lamp for 1 h. The reaction mixture was allowed to cool and the solid was filtered off and discarded. The filtrate was evaporated and purified by HPLC (20% ethyl acetate/hexanes) to give 4-(bromomethyl)benzimidazole-1-carboxylic acid, 1,1-dimethylethyl ester (3.69 g, 42%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.